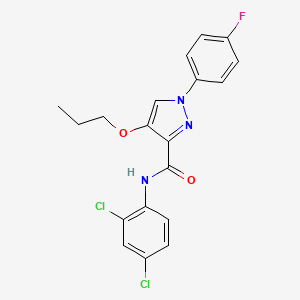

![molecular formula C12H15ClO B3008534 (1R,2S)-2-[(3-氯苯基)甲基]环戊烷-1-醇 CAS No. 2260937-76-4](/img/structure/B3008534.png)

(1R,2S)-2-[(3-氯苯基)甲基]环戊烷-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

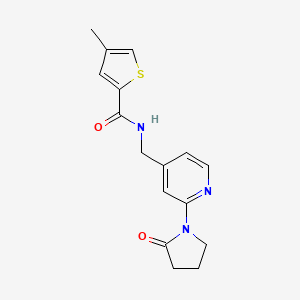

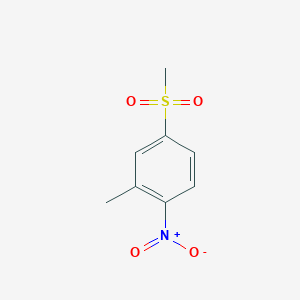

The compound (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol is a chiral molecule that is part of a broader class of organic compounds featuring a cyclopentan-1-ol core structure. The presence of a 3-chlorophenyl group suggests potential for interaction with various biological targets, and the chirality indicates that it may exist in different enantiomeric forms, each with potentially distinct biological activities.

Synthesis Analysis

The synthesis of related cyclopentane derivatives has been explored in the literature. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates was achieved through the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate . This method could potentially be adapted for the synthesis of (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol by introducing the appropriate 3-chlorophenyl moiety and controlling the stereochemistry during the resolution process.

Molecular Structure Analysis

The molecular structure of compounds closely related to (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol has been characterized using various spectroscopic techniques. For example, the crystal structure of a similar compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was determined by X-ray crystallography . The study revealed the presence of intermolecular hydrogen bonds and the cis configuration of the methyl and chlorophenyl groups, which could imply that the (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol may also exhibit similar intermolecular interactions and stereochemical configurations.

Chemical Reactions Analysis

While the specific chemical reactions of (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol are not detailed in the provided papers, the structural motifs present in the molecule suggest that it could undergo reactions typical of alcohols and chloroaromatics. These might include substitution reactions where the chlorophenyl group could be replaced or modified, or the alcohol could be converted into other functional groups through oxidation or esterification.

Physical and Chemical Properties Analysis

The physical and chemical properties of (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol can be inferred from related structures. The presence of the hydroxyl group indicates that it is likely to be polar and capable of forming hydrogen bonds, as seen in the related compound characterized by X-ray crystallography . The chlorophenyl group contributes to the molecule's overall lipophilicity, which could affect its solubility and interaction with biological membranes. The chiral centers in the molecule would also influence its optical properties, such as specific rotation.

科学研究应用

合成和结构分析

- 该化合物已被用于合成复杂的有机结构,其中使用 X 射线晶体学等技术对其晶体结构和分子构型进行了研究。这项研究有助于我们了解该化合物的物理和化学性质 (Wu, Guo, Zhang, & Xia, 2015)。

药物设计中的生物等排体

- 虽然排除了直接药物使用和剂量信息,但值得注意的是,类似的环戊烷衍生物已被研究其在药物设计中作为生物等排体的潜力。这些化合物可以模拟药物中的官能团,从而为药物开发提供新的途径 (Ballatore 等,2014)。

杀菌活性

- 与 (1R,2S)-2-[(3-氯苯基)甲基]环戊烷-1-醇结构相关的化合物已被研究其杀菌特性,特别是在农业应用中。此类研究有助于了解这些化合物中的结构变化如何影响其生物活性 (Baldwin & Wiggins, 1984)。

农业中的纳米颗粒递送系统

- 在农业科学中,类似的化合物已被探索作为纳米颗粒递送系统的一部分。这些系统旨在提高农业化学品的功效并减少其对环境的影响 (Campos 等,2015)。

立体化学和合成

- 像 (1R,2S)-2-[(3-氯苯基)甲基]环戊烷-1-醇这样的化合物的立体化学在合成有机化学中至关重要。已经对结构相关化合物的活性的立体化学基础进行了研究,这有助于理解分子取向对化学反应的影响 (Hasan 等,1996)。

环境影响

- 研究还集中在结构相似的化合物的环境影响上,尤其是在其在农业中使用和潜在毒理作用的背景下 (Reese & Thompson, 1988)。

动力学研究

- 涉及类似环戊烷衍生物的动力学研究提供了对复杂有机化合物的反应机理和合成途径的见解 (Davies 等,2003)。

属性

IUPAC Name |

(1R,2S)-2-[(3-chlorophenyl)methyl]cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-11-5-1-3-9(8-11)7-10-4-2-6-12(10)14/h1,3,5,8,10,12,14H,2,4,6-7H2/t10-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODOSUXIFIKCCI-CMPLNLGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

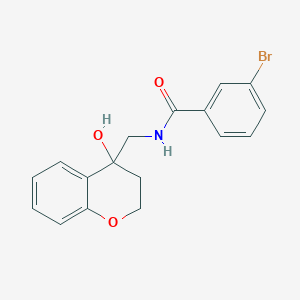

![2,3-Dimethoxy-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide](/img/structure/B3008457.png)

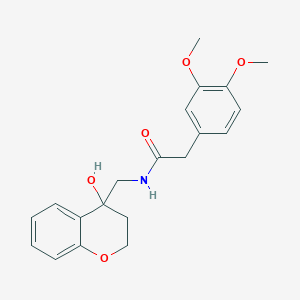

![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B3008460.png)

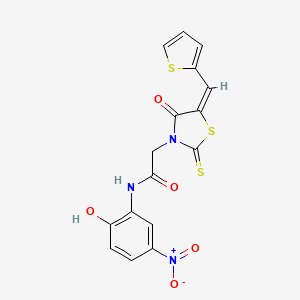

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B3008468.png)

![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3008471.png)